BenchChemオンラインストアへようこそ!

2,6-Dichlorophenylacetic acid

Aldose reductase inhibition Diabetic complications Enzyme kinetics

2,6-Dichlorophenylacetic acid (2,6-DCPA) is a symmetrically ortho-disubstituted phenylacetic acid (PAA) derivative with the molecular formula C8H6Cl2O2 and a molecular weight of 205.04 g/mol. Unlike mono-substituted or para-substituted analogs, the 2,6-dichloro substitution pattern confers a distinct conformational profile and binding thermodynamics that differentiate this compound in both enzyme inhibition and analytical reference standard contexts.

Molecular Formula C8H6Cl2O2
Molecular Weight 205.03 g/mol
CAS No. 6575-24-2
Cat. No. B125908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichlorophenylacetic acid
CAS6575-24-2
Synonyms2,6-Dichlorobenzeneacetic Acid;  2-(2,6-Dichlorophenyl)Acetic Acid
Molecular FormulaC8H6Cl2O2
Molecular Weight205.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)CC(=O)O)Cl
InChIInChI=1S/C8H6Cl2O2/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3H,4H2,(H,11,12)
InChIKeySFAILOOQFZNOAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dichlorophenylacetic Acid (CAS 6575-24-2): A Differentiated ortho,ortho-Disubstituted Phenylacetic Acid for Biochemical Probe and Reference Standard Applications


2,6-Dichlorophenylacetic acid (2,6-DCPA) is a symmetrically ortho-disubstituted phenylacetic acid (PAA) derivative with the molecular formula C8H6Cl2O2 and a molecular weight of 205.04 g/mol [1]. Unlike mono-substituted or para-substituted analogs, the 2,6-dichloro substitution pattern confers a distinct conformational profile and binding thermodynamics that differentiate this compound in both enzyme inhibition and analytical reference standard contexts. The compound is recognized as a competitive inhibitor of human aldose reductase (AKR1B1) and has been co-crystallized with the enzyme for structural studies [2]. Additionally, it serves as a designated pharmacopeial impurity reference standard for the antihypertensive and ADHD drug Guanfacine, providing a regulatory driver for its procurement distinct from research-only analogs [3].

Why 2,6-Dichlorophenylacetic Acid Cannot Be Substituted by Other Dichloro- or Monochloro-Phenylacetic Acid Isomers in Critical Applications


Substitution with positional isomers such as 2,4-dichlorophenylacetic acid or 4-chlorophenylacetic acid, or with the chemically similar 2,6-difluorophenylacetic acid, is not functionally equivalent. The ortho,ortho-disubstitution pattern creates a unique steric and electronic environment that dramatically alters enzyme binding thermodynamics. In human aldose reductase, the 2,6-dichloro derivative exhibits a Ki of 4.4 µM against the wild-type enzyme—approximately 22-fold tighter than unsubstituted phenylacetic acid (Ki = 96 µM) [1]. Critically, in the C298A/W219Y double mutant, the binding affinity inverts relative to the 2,6-difluoro analog: the dichloro compound shows a Ki of 1.0 µM, whereas the difluoro compound shows Ki = 12 µM, demonstrating that the chloro vs. fluoro substitution at the 2,6-positions produces opposite selectivity profiles across enzyme variants [1]. Furthermore, only the 2,6-dichloro isomer is designated as a compendial impurity reference standard for Guanfacine, making specific procurement a regulatory necessity rather than an interchangeable choice [2].

Quantitative Differentiation Evidence for 2,6-Dichlorophenylacetic Acid: Head-to-Head Comparator Data for Informed Procurement


Aldose Reductase Wild-Type Ki: 2,6-Dichloro Substitution Yields 22-Fold Tighter Binding Than Unsubstituted Phenylacetic Acid

Against wild-type human aldose reductase (AKR1B1), 2,6-dichlorophenylacetic acid exhibits a competitive inhibition constant (Ki) of 4.4 ± 0.9 µM, compared to 96 ± 16 µM for the unsubstituted parent phenylacetic acid—a 21.8-fold improvement in binding affinity [1]. This represents a statistically significant differentiation (non-overlapping confidence intervals) driven by the dual ortho-chloro substitution. The mono-substituted 2-chlorophenylacetic acid yields an intermediate Ki of 38 ± 12 µM, while the para-substituted 4-chlorophenylacetic acid gives Ki = 34.2 ± 2.4 µM, confirming that the ortho,ortho-disubstitution pattern is the key driver of enhanced binding rather than simple chlorination alone [1].

Aldose reductase inhibition Diabetic complications Enzyme kinetics

Mutant Aldose Reductase Ki Inversion: 2,6-Dichloro Binds 12-Fold Tighter Than 2,6-Difluoro in C298A/W219Y Enzyme, Reversing the Wild-Type Trend

In the C298A/W219Y double mutant of human aldose reductase, the binding affinity ranking between halogen analogs inverts. 2,6-Dichlorophenylacetic acid achieves a Ki of 1.0 ± 0.1 µM, whereas 2,6-difluorophenylacetic acid shows Ki = 12 ± 2 µM [1]. This 12-fold advantage for the dichloro compound in the mutant contrasts sharply with the wild-type enzyme, where 2,6-difluorophenylacetic acid (Ki = 2.5 ± 0.1 µM) binds 1.8-fold tighter than the dichloro analog (Ki = 4.4 ± 0.9 µM) [1]. This inversion indicates that the larger chlorine atoms engage the mutant active site architecture differently than fluorine, making 2,6-DCPA the preferred choice for studies involving the C298A/W219Y mutant or analogous active-site variants.

Mutant enzyme selectivity Aldose reductase C298A/W219Y Halogen-dependent binding

Thermodynamic Binding Signature: 2,6-Dichloro Substitution Yields an Enthalpically Driven Interaction with ΔG of -7.3 kcal/mol, Comparable to 2-Hydroxyphenylacetic Acid

Van't Hoff analysis of temperature-dependent Ki measurements reveals that 2,6-dichlorophenylacetic acid binds to wild-type aldose reductase with a ΔG of -7.3 ± 0.1 kcal/mol, ΔH of -6.9 ± 0.6 kcal/mol, and a TΔS of 0.4 ± 0.7 kcal/mol [1]. This thermodynamic profile is enthalpically driven with a negligible entropic contribution, distinguishing it from phenylacetic acid (ΔG = -5.5 ± 0.1 kcal/mol, ΔH = -6.7 ± 1.1 kcal/mol, TΔS = -1.2 ± 1.2 kcal/mol), where an unfavorable entropic penalty contributes to weaker overall binding [1]. The free energy difference of 1.8 kcal/mol between the dichloro and unsubstituted compounds reflects the quantitative binding advantage conferred by the 2,6-substitution.

Binding thermodynamics Isothermal titration calorimetry Van't Hoff analysis

Guanfacine Impurity Reference Standard: Regulatory Designation Confers a Procurement Requirement Not Shared by Other Dichlorophenylacetic Acid Isomers

2,6-Dichlorophenylacetic acid is explicitly designated as Guanfacine Impurity 1 and is used as a reference standard in USP compendial methods for Guanfacine tablet analysis, with a specified working concentration of approximately 18 µg/mL in mobile phase [1]. This regulatory designation creates a non-interchangeable procurement requirement: analytical laboratories performing Guanfacine quality control, ANDA filings, or commercial production batch release testing must use the 2,6-dichloro isomer specifically. Other dichlorophenylacetic acid isomers (2,3-, 2,4-, 2,5-, 3,4-) do not serve this function, as they are not the authentic Guanfacine process impurity or degradation product. The compound is available as a fully characterized reference standard compliant with ISO 17034 from certified reference material producers [2].

Pharmaceutical reference standard Guanfacine impurity USP compendial method

Improved Synthesis Method with Higher Yield: Patent CN109809984B Reports an Alternative Route Avoiding Carbon Monoxide High-Pressure Steps

Patent CN109809984B describes an alternative synthesis of 2,6-dichlorophenylacetic acid starting from cyclohexanone via chlorination to 2,2,6,6-tetrachlorocyclohexanone, followed by malonic acid diester condensation, dehydrochlorination, hydrolysis, alkaline rearrangement, acidification, and decarboxylation [1]. The prior art method (US2013303798) from 2,6-dichlorotoluene using palladium catalysis and carbon monoxide under high temperature and pressure achieves a total yield of 68.4%, with documented safety and equipment cost concerns [1]. The patented method claims advantages of cheaper raw materials, safer operation (no CO high-pressure step), reduced wastewater, and higher product yield and purity, though exact comparative yield percentages require access to the full patent specification [1].

Process chemistry Green synthesis Cost-effective manufacturing

Silver(I) Complex Formation with Distinct µ2-η1:η1 Bridging Mode: 2,6-Dichlorophenylacetate Enables Short Argentophilic Contacts for Urease Inhibition

The 2,6-dichlorophenylacetate (dcpa) ligand coordinates to silver(I) via a µ2-η1:η1 bridging mode in complexes [Ag2(dcpa)2]n (1) and [Ag3(N,N-eten)(dcpa)3]2 (3), enabling a short Ag···Ag separation of 2.783 Å in complex 1 and argentophilic interactions of 3.335 Å in complex 3 [1]. Complex 3 demonstrated potent inhibitory activity against jack bean urease, though the free ligand IC50 was not reported in the available abstract [1]. This coordination behavior is structurally characterized and distinct from the non-coordinating counter-anion mode observed in complex 2 [1]. While direct quantitative comparison of the free acid's urease inhibitory activity with other dichlorophenylacetic acid isomers is not available in the sourced literature, the ability to form discrete hexanuclear silver(I) dimers with argentophilic interactions is a structurally verified property of the 2,6-dichloro isomer [1].

Coordination chemistry Silver complexes Urease inhibition

Validated Application Scenarios for 2,6-Dichlorophenylacetic Acid Based on Quantitative Comparative Evidence


Aldose Reductase Biochemical Probe: Wild-Type and Mutant Enzyme Studies

For researchers investigating aldose reductase (AKR1B1) in the context of diabetic complications, 2,6-DCPA serves as a quantitatively superior probe compared to unsubstituted phenylacetic acid (22-fold tighter binding, Ki = 4.4 vs. 96 µM) [1]. In the C298A/W219Y double mutant, its 12-fold advantage over 2,6-difluorophenylacetic acid (Ki = 1.0 vs. 12 µM) makes it the inhibitor of choice for structure-activity relationship studies exploring halogen-dependent binding [1]. The co-crystallization conditions and thermodynamic parameters have been fully established, enabling direct use in X-ray crystallography and binding thermodynamics experiments [2].

Guanfacine Pharmaceutical Quality Control and Regulatory Analytics

Quality control laboratories performing USP compendial testing of Guanfacine tablets require 2,6-DCPA as a certified reference standard for HPLC method calibration, at a working concentration of approximately 18 µg/mL [1]. This application is regulatory-driven and non-substitutable: no other dichlorophenylacetic acid isomer can fulfill this role. Procurement should specify ISO 17034-certified reference material grade with full characterization documentation for ANDA submissions or commercial batch release testing [2].

Coordination Chemistry and Metallodrug Scaffold Development

The 2,6-dichlorophenylacetate ligand has been structurally validated to form silver(I) complexes with a µ2-η1:η1 bridging coordination mode, enabling short argentophilic contacts (Ag···Ag = 2.783–3.335 Å) that contribute to urease inhibitory activity [1]. Researchers designing metal-based urease inhibitors can utilize this structurally characterized scaffold for further derivatization. Complex 3 ([Ag3(N,N-eten)(dcpa)3]2) was specifically identified as a potent jack bean urease inhibitor [1].

Process Chemistry and Bulk Synthesis Optimization

For industrial procurement requiring multi-kilogram quantities, the patent-protected cyclohexanone-based route (CN109809984B) offers a safer, potentially lower-cost alternative to palladium-catalyzed carbonylation methods that require high-pressure CO equipment and achieve only 68.4% yield [1]. Buyers should verify whether their supplier utilizes this improved process, as it may impact both price and supply reliability for large-volume orders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Dichlorophenylacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.